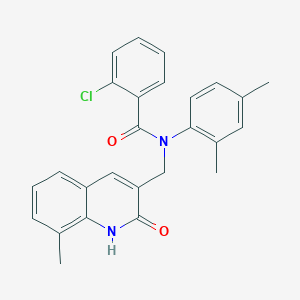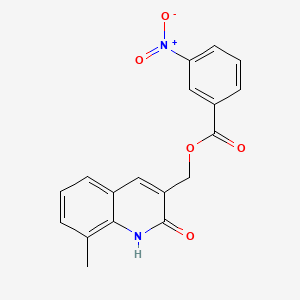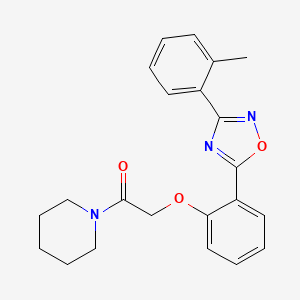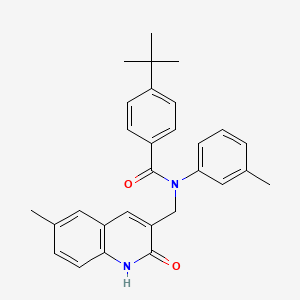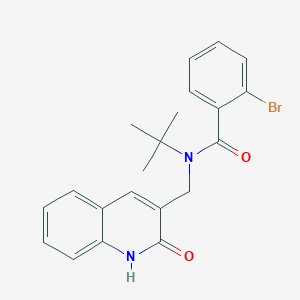
2-bromo-N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a potent inhibitor of certain enzymes and has been found to have potential applications in the treatment of various diseases. In
Wirkmechanismus
The mechanism of action of 2-bromo-N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the inhibition of monoamine oxidase and acetylcholinesterase enzymes. Monoamine oxidase is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of this enzyme leads to an increase in the levels of these neurotransmitters, which can improve mood and cognitive function. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in memory and learning. Inhibition of this enzyme can improve cognitive function and memory.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Inhibition of monoamine oxidase and acetylcholinesterase can lead to an increase in the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine, which can improve mood, cognitive function, and memory. This compound has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-bromo-N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its potent inhibitory activity against monoamine oxidase and acetylcholinesterase enzymes. This makes it a useful tool for studying the role of these enzymes in various diseases. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-bromo-N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One direction is to explore its potential applications in the treatment of other diseases, such as depression and anxiety disorders. Another direction is to investigate its mechanism of action in more detail, including its effects on other enzymes and neurotransmitters. Additionally, further research is needed to determine the safety and toxicity of this compound in humans.
Synthesemethoden
The synthesis of 2-bromo-N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves several steps. The first step is the synthesis of 2-hydroxyquinoline-3-carboxaldehyde, which is then reacted with tert-butylamine to form 2-tert-butylaminoquinoline-3-carboxaldehyde. This compound is then reacted with 2-bromo-N-(tert-butyl)benzamide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound is a potent inhibitor of certain enzymes, including monoamine oxidase and acetylcholinesterase, which are involved in the development and progression of these diseases.
Eigenschaften
IUPAC Name |
2-bromo-N-tert-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c1-21(2,3)24(20(26)16-9-5-6-10-17(16)22)13-15-12-14-8-4-7-11-18(14)23-19(15)25/h4-12H,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJMETPMRVYAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

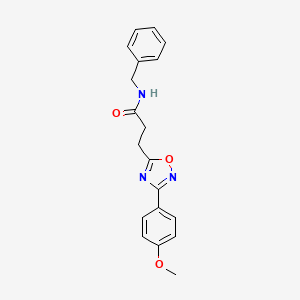
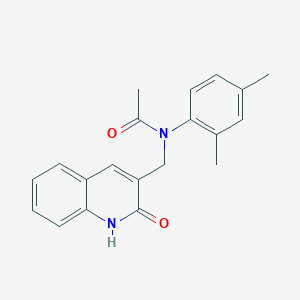


![4-((1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7698322.png)
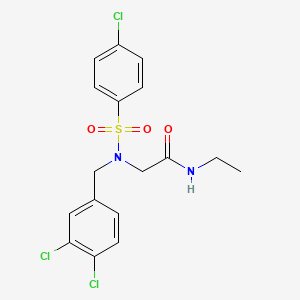
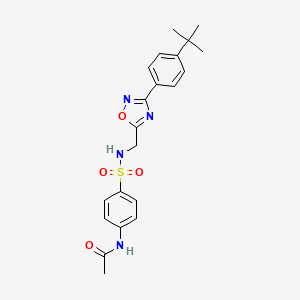
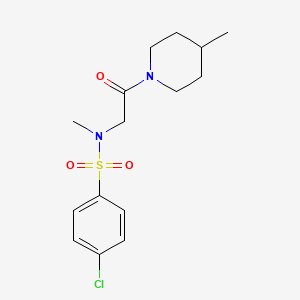
![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-phenyloxalamide](/img/structure/B7698342.png)
